Ionomycin Ionomycin Ionomycin is a very long-chain fatty acid that is docosa-10,16-dienoic acid which is substituted by methyl groups at positions 4, 6, 8, 12, 14, 18 and 20, by hydroxy groups at positions 11, 19 and 21, and by a (2',5-dimethyloctahydro-2,2'-bifuran-5-yl)ethanol group at position 21. An ionophore produced by Streptomyces conglobatus, it is used in research to raise the intracellular level of Ca(2+) and as a research tool to understand Ca(2+) transport across biological membranes. It has a role as a metabolite and a calcium ionophore. It is an enol, a cyclic ether, a very long-chain fatty acid and a polyunsaturated fatty acid.
Ionomycin is a natural product found in Streptomyces conglobatus with data available.
Ionomycin is a polyether antibiotic isolated from Streptomyces conglobatus sp. nov. Trejo with antineoplastic activity. Ionomycin is a calcium ionophore that increases intracellular Ca++ levels, possibly relating to endonuclease activation of lymphocytes and decreased ratio of Bcl-2 to Bax and ultimately apoptosis. In addition, this agent is used to investigate the role of intracellular calcium in cellular processes. (NCI)
A divalent calcium ionophore that is widely used as a tool to investigate the role of intracellular calcium in cellular processes.
Brand Name: Vulcanchem
CAS No.: 56092-81-0
VCID: VC0004453
InChI: InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1
SMILES: CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
Molecular Formula: C41H72O9
Molecular Weight: 709.0 g/mol

Ionomycin

CAS No.: 56092-81-0

Cat. No.: VC0004453

Molecular Formula: C41H72O9

Molecular Weight: 709.0 g/mol

* For research use only. Not for human or veterinary use.

Ionomycin - 56092-81-0

CAS No. 56092-81-0
Molecular Formula C41H72O9
Molecular Weight 709.0 g/mol
IUPAC Name (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid
Standard InChI InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1
Standard InChI Key PGHMRUGBZOYCAA-ADZNBVRBSA-N
Isomeric SMILES C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O
SMILES CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
Canonical SMILES CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O
Appearance Waxy solid

Chemical Structure and Physicochemical Properties

Ionomycin (C41H72O9\text{C}_{41}\text{H}_{72}\text{O}_9) is a highly complex polycyclic molecule with a molecular weight of 709.01 g/mol . Its structure comprises a 22-carbon fatty acid backbone substituted with seven methyl groups, three hydroxyl groups, and a bifuran moiety (Figure 1). The stereochemistry is critical to its function, with specific R and S configurations at positions 4, 6, 8, 12, 14, 18, 20, and 21 ensuring optimal calcium chelation .

Solubility and Stability

Ionomycin is soluble in organic solvents such as ethanol and DMSO (up to 10 mM) but exhibits limited aqueous solubility . Its stability is temperature-dependent, requiring storage at -20°C to prevent degradation .

Table 1: Key Physicochemical Properties of Ionomycin

PropertyValueSource
Molecular FormulaC41H72O9\text{C}_{41}\text{H}_{72}\text{O}_9
Molecular Weight709.01 g/mol
CAS Number56092-81-0
Solubility10 mM in ethanol/DMSO
Storage Conditions-20°C

Mechanisms of Calcium Mobilization

Store-Operated Calcium Entry (SOCE) Activation

In ECV304 cells, ionomycin induces a biphasic Ca2+\text{Ca}^{2+} response: an initial peak from endoplasmic reticulum (ER) store depletion followed by sustained influx via SOCE . Key findings include:

  • ER Store Dependency: Ionomycin’s sustained Ca2+\text{Ca}^{2+} influx requires ER store depletion. Pretreatment with cyclopiazonic acid (CPA), an ER Ca2+\text{Ca}^{2+}-ATPase inhibitor, abolishes this effect .

  • Manganese Quenching Assays: Mn2+^{2+} entry (monitored via fura-2 fluorescence quenching) persists post-ionomycin washout if stores remain empty, confirming SOCE activation .

  • Pharmacological Blockade: SK&F 96365, a SOCE inhibitor, suppresses ionomycin-induced Mn2+^{2+} entry and plateau-phase Ca2+\text{Ca}^{2+} elevation .

Synergy with Protein Kinase C (PKC)

In T-cells, ionomycin activates PKC via phosphoinositide hydrolysis, leading to IL-2 synthesis and proliferation . Auto-phosphorylation of PKC and phosphorylation of CD4/CD8 co-receptors highlight its role in downstream signaling .

Research Applications

Immunological Studies

Ionomycin is widely used to activate T-cells in vitro. At 1 μM, it induces:

  • IL-2 Synthesis: Synergizes with phorbol esters (e.g., PMA) to drive IL-2 production .

  • Proliferation: Resting T-cells proliferate in the presence of monocytes, with IL-2 receptor upregulation .

Bone Metabolism and Hypophosphatasia

In alpl+/^{+/-} mice (a hypophosphatasia model), ionomycin (1 mg·kg1^{-1} daily) rescues bone mineralization by:

  • Enhancing Ca2+\text{Ca}^{2+} Influx: Restores membrane expression of L-type calcium channels (CaV_\text{V}1.2/1.3) .

  • Improving Bone Density: MicroCT shows increased bone mineral density (BMD) and trabecular number (Tb.N) .

  • Reducing Marrow Adiposity: Oil Red O staining reveals fewer adipocytes in treated mice .

Table 2: Ionomycin’s In Vivo Effects in Hypophosphatasia

ParameterUntreated alpl+/^{+/-}Ionomycin-Treated alpl+/^{+/-}
BMD (mg/cm3^3)312 ± 28498 ± 34*
Trabecular Number (/mm)2.1 ± 0.33.8 ± 0.4*
Adipocyte Count (/mm2^2)45 ± 618 ± 3*
*p<0.01p < 0.01 vs. untreated

Pharmacological and Toxicological Profile

Specificity and Efficacy

Ionomycin outperforms other ionophores (e.g., A23187) in calcium selectivity, minimizing off-target effects . Its EC50_{50} for Ca2+\text{Ca}^{2+} mobilization in lymphocytes is ~200 nM .

Clinical and Preclinical Implications

Cancer Research

Ionomycin triggers apoptosis in leukemia cells by elevating cytosolic Ca2+\text{Ca}^{2+}, activating calpain proteases, and disrupting mitochondrial membrane potential .

Key Insight: The biphasic calcium response underscores ionomycin’s dual role in ER store depletion and SOCE activation, making it invaluable for mimicking physiological signaling .

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